4-(Benzo[d]thiazol-5-ylamino)-6-(tert-butylsulfonyl)quinolin-7-ol is a complex organic compound with the molecular formula and a molecular weight of 413.51 g/mol. It is classified as a quinoline derivative, notable for its potential applications in medicinal chemistry, particularly as an inhibitor of receptor interacting protein kinase 2 (RIPK2), which plays a significant role in inflammatory diseases and other pathological conditions. The compound is cataloged under CAS number 2027561-86-8 and has been synthesized for research purposes due to its promising biological activities .
The synthesis of 4-(Benzo[d]thiazol-5-ylamino)-6-(tert-butylsulfonyl)quinolin-7-ol involves several key steps:
Technical details regarding specific reaction conditions, catalysts, and yields are often found in patent literature and scientific publications focusing on medicinal chemistry .
The molecular structure of 4-(Benzo[d]thiazol-5-ylamino)-6-(tert-butylsulfonyl)quinolin-7-ol can be described as follows:
The structural representation can be denoted by its SMILES notation: OC1=C(S(=O)(C(C)(C)C)=O)C=C2C(NC3=CC=C(SC=N4)C4=C3)=CC=NC2=C1 .
The compound is expected to undergo various chemical reactions that can be categorized into:
The mechanism of action of 4-(Benzo[d]thiazol-5-ylamino)-6-(tert-butylsulfonyl)quinolin-7-ol primarily involves inhibition of RIPK2. This kinase is involved in inflammatory signaling pathways:
The physical and chemical properties of 4-(Benzo[d]thiazol-5-ylamino)-6-(tert-butylsulfonyl)quinolin-7-ol include:
Relevant data includes:
The primary applications of 4-(Benzo[d]thiazol-5-ylamino)-6-(tert-butylsulfonyl)quinolin-7-ol lie within:
CAS No.: 101-87-1
CAS No.: 1502-47-2
CAS No.: 92396-88-8
CAS No.: 13966-05-7
CAS No.:
CAS No.: